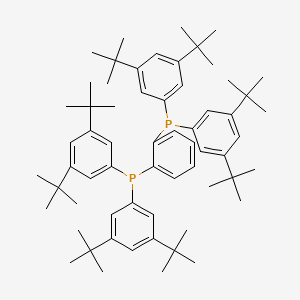
1,2-Bis(bis(3,5-di-tert-butylphenyl)phosphaneyl)benzene
Overview
Description
1,2-Bis(bis(3,5-di-tert-butylphenyl)phosphaneyl)benzene is a bidentate phosphine ligand known for its steric bulk and electron-donating properties. This compound is widely used in coordination chemistry and catalysis due to its ability to stabilize metal centers and facilitate various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(bis(3,5-di-tert-butylphenyl)phosphaneyl)benzene typically involves the reaction of 1,2-dibromobenzene with bis(3,5-di-tert-butylphenyl)phosphine in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or toluene. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(bis(3,5-di-tert-butylphenyl)phosphaneyl)benzene undergoes various types of reactions, including:
Coordination Reactions: Forms complexes with transition metals.
Oxidation and Reduction: Can participate in redox reactions, altering the oxidation state of the metal center.
Substitution Reactions: Can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts such as palladium chloride or platinum chloride in solvents like dichloromethane or acetonitrile.
Oxidation and Reduction: Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Substitution Reactions: Often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Coordination Complexes: Metal-ligand complexes with various geometries.
Oxidized or Reduced Ligands: Depending on the reaction conditions, the ligand can be oxidized or reduced, forming different phosphine oxides or reduced phosphines.
Scientific Research Applications
1,2-Bis(bis(3,5-di-tert-butylphenyl)phosphaneyl)benzene has numerous applications in scientific research:
Biology: Investigated for its potential in bioinorganic chemistry, where it can stabilize metal centers in biomimetic complexes.
Medicine: Explored for its role in drug development, particularly in the design of metal-based drugs.
Mechanism of Action
The mechanism by which 1,2-Bis(bis(3,5-di-tert-butylphenyl)phosphaneyl)benzene exerts its effects involves the coordination to metal centers, stabilizing them and facilitating various catalytic cycles. The bulky tert-butyl groups provide steric protection, preventing unwanted side reactions and enhancing selectivity. The electron-donating properties of the phosphine groups increase the electron density at the metal center, promoting catalytic activity .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(di-tert-butylphosphinomethyl)benzene: Another bidentate phosphine ligand with similar steric and electronic properties.
Bis(4-hydroxy-3,5-di-tert-butylphenyl) sulfide: Known for its antioxidative properties.
Uniqueness
1,2-Bis(bis(3,5-di-tert-butylphenyl)phosphaneyl)benzene stands out due to its unique combination of steric bulk and electron-donating ability, making it highly effective in stabilizing metal centers and facilitating a wide range of catalytic reactions. Its versatility and efficiency in various applications make it a valuable compound in both academic and industrial research .
Properties
Molecular Formula |
C62H88P2 |
|---|---|
Molecular Weight |
895.3 g/mol |
IUPAC Name |
[2-bis(3,5-ditert-butylphenyl)phosphanylphenyl]-bis(3,5-ditert-butylphenyl)phosphane |
InChI |
InChI=1S/C62H88P2/c1-55(2,3)41-29-42(56(4,5)6)34-49(33-41)63(50-35-43(57(7,8)9)30-44(36-50)58(10,11)12)53-27-25-26-28-54(53)64(51-37-45(59(13,14)15)31-46(38-51)60(16,17)18)52-39-47(61(19,20)21)32-48(40-52)62(22,23)24/h25-40H,1-24H3 |
InChI Key |
MIBACZPRZQXCCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC=C2P(C3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)C4=CC(=CC(=C4)C(C)(C)C)C(C)(C)C)C5=CC(=CC(=C5)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
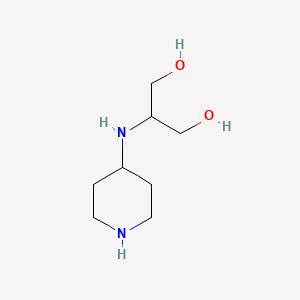
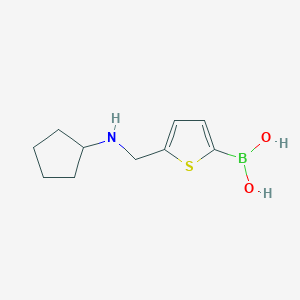
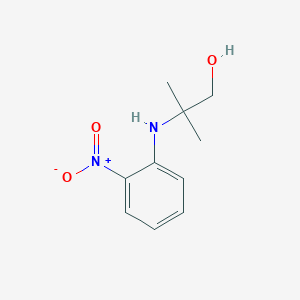
![(+/-) 3-(alpha-Aminoacetyl)-1-azabicyclo[2.2.2]octane](/img/structure/B8540350.png)
![7,15-Diazadispiro[5.1.5.3]hexadecane-14,16-dione](/img/structure/B8540357.png)
![6-Bromo-3-(5,6-dimethoxy-3-pyridinyl)imidazo[1,2-a]pyridine](/img/structure/B8540359.png)
![2-Chloro-1-[(3s)-3-fluoropyrrolidin-1-yl]-1-ethanone](/img/structure/B8540360.png)
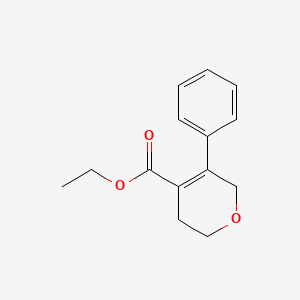
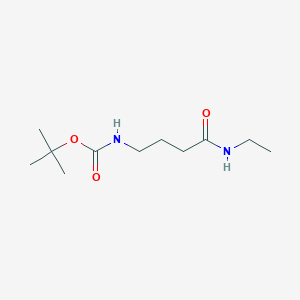
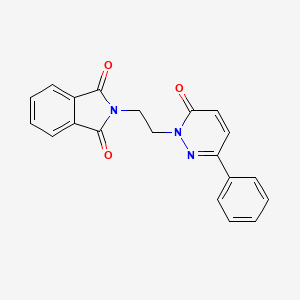
![[(2R,4R)-2-Propyl-1,3-dioxolan-4-yl]methanol](/img/structure/B8540370.png)
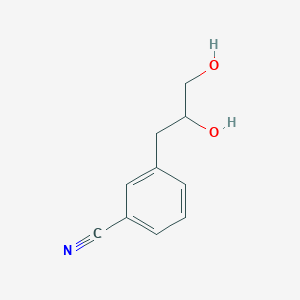

![1h-Indole-2-carboxylic acid,1-[(4-aminophenyl)methyl]-3-(2-thienyl)-,ethyl ester](/img/structure/B8540415.png)
